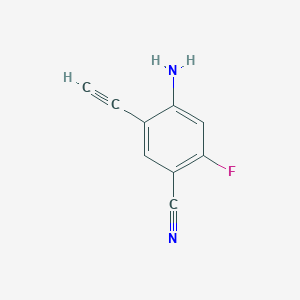![molecular formula C7H9IO2 B8089516 Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8089516.png)
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: is a chemical compound with the molecular formula C7H9IO2 and a molecular weight of 252.05 g/mol. It is a derivative of bicyclo[1.1.1]pentane, featuring an iodine atom at the 3-position and a carboxylate ester group at the 1-position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: One common synthetic route involves the halogenation of bicyclo[1.1.1]pentane-1-carboxylate followed by iodination. This process typically requires the use of iodine or iodine-containing reagents under controlled conditions.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with an appropriate halide precursor. This method requires careful control of reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of this compound involves large-scale halogenation and purification processes. These methods are optimized to achieve high yields and purity, making the compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of different derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Hydrogenated derivatives.
Substitution: A wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Biology: Medicine: It is being explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents. Industry: The compound is used in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its reactivity with various biological targets and pathways. The iodine atom plays a crucial role in its biological activity, interacting with enzymes and receptors to modulate biological processes.
Comparison with Similar Compounds
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: This compound differs by having an amino group instead of an iodine atom.
Methyl 3-hydroxymethylbicyclo[1.1.1]pentane-1-carboxylate: This compound features a hydroxymethyl group instead of an iodine atom.
Uniqueness: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is unique due to its iodine atom, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXSNAPYRXGOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


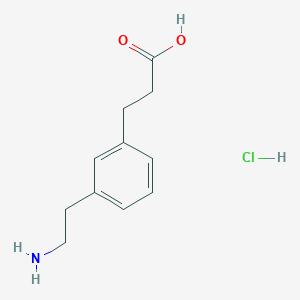
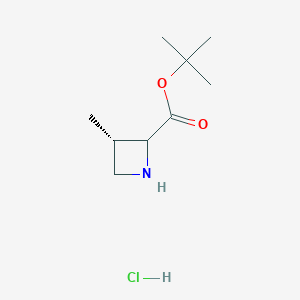
![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)
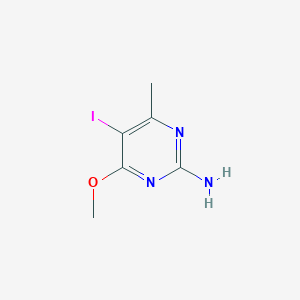

![4H-Benzo[d][1,3]oxazin-4-one](/img/structure/B8089481.png)
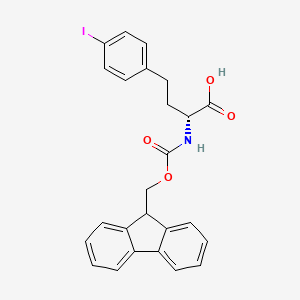
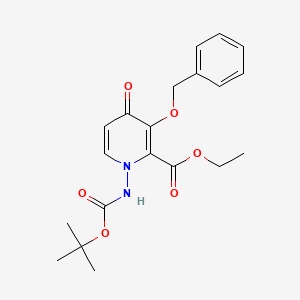
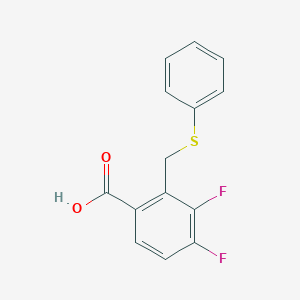
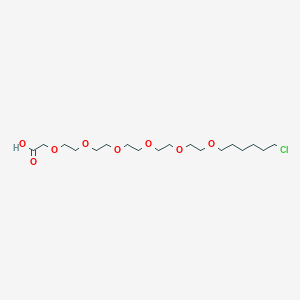
![1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8089527.png)
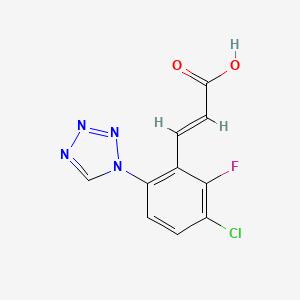
![6-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B8089537.png)
